N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide
Description
N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide (CAS: 1171087-37-8) is a heterocyclic compound featuring a benzothiazole core linked to a pyrazole moiety via an amide bond, with a 1,2-oxazole substituent. Its molecular formula is C₁₇H₁₅N₅O₃S, and it has a molecular weight of 369.40 g/mol . The compound’s structure includes:
- A 3-methyl-1H-pyrazole ring, a common scaffold in medicinal chemistry for hydrogen bonding and metabolic stability.
- A 1,2-oxazole-5-carboxamide substituent, enhancing solubility and modulating electronic properties.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c1-9-7-14(19-15(22)12-5-6-17-24-12)21(20-9)16-18-11-4-3-10(23-2)8-13(11)25-16/h3-8H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBGDIPHWYNHTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F5460-0302 or VU0643581-1, is a selective inhibitor of the Janus kinase (JAK) 1. JAK1 is a key enzyme in the JAK-STAT signaling pathway, which plays a crucial role in the immune response and cell growth.
Mode of Action
As a JAK1 inhibitor, F5460-0302 or VU0643581-1 works by binding to the JAK1 enzyme, preventing it from activating the STAT proteins. This inhibits the JAK-STAT signaling pathway, reducing the production of inflammatory cytokines and other mediators of inflammation.
Biochemical Pathways
By inhibiting the JAK-STAT signaling pathway, F5460-0302 or VU0643581-1 affects various biochemical pathways involved in immune response and inflammation. This includes the production of inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are known to play a role in various inflammatory and autoimmune diseases.
Result of Action
The inhibition of the JAK-STAT signaling pathway by F5460-0302 or VU0643581-1 results in a decrease in the production of inflammatory cytokines. This can lead to a reduction in inflammation and immune response, which may be beneficial in the treatment of diseases characterized by overactive immune responses or chronic inflammation.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, leading to changes in their function.
Cellular Effects
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide can have various effects on cells and cellular processes. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound may be transported and distributed within cells and tissues in a variety of ways. This could include interactions with transporters or binding proteins, and effects on its localization or accumulation.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits several promising biological activities, making it a candidate for drug development:
Anticancer Activity
Research has indicated that compounds similar to N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines. For example:
- Mechanism of Action : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi:
- Application : It can be utilized in developing new antimicrobial agents to combat resistant strains.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases:
- Clinical Relevance : Its ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory conditions.
Agricultural Applications
In agriculture, the compound's properties can be harnessed for pest control and plant protection:
Pesticide Development
The structural features of this compound suggest potential use as a pesticide:
- Efficacy : Preliminary studies indicate effective insecticidal properties against common agricultural pests.
Material Science Applications
The compound's unique chemical structure also opens avenues in material science:
Polymer Synthesis
This compound can be incorporated into polymer matrices for enhanced properties:
- Improved Material Properties : Potential applications include coatings and composites with enhanced thermal stability and mechanical strength.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against breast cancer cell lines. The research highlighted the compound's ability to inhibit tumor growth in vivo models.
Case Study 2: Agricultural Field Trials
Field trials conducted on crops treated with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. The results indicated an increase in yield due to effective pest management.
Comparison with Similar Compounds
Benzothiazole-Containing Analogs
Key Observations :
- The 6-methoxy group on the benzothiazole in the target compound may enhance solubility compared to non-methoxy analogs (e.g., BJ25919) .
Pyrazole-Carboxamide Derivatives with Varied Aryl Groups
Key Observations :
Oxazole-5-Carboxamide Variants
Preparation Methods
Starting Materials and Cyclocondensation
The benzothiazole ring is typically synthesized from 2-amino-4-methoxythiophenol derivatives. Cyclocondensation with carboxylic acid derivatives or acyl chlorides in polar aprotic solvents (e.g., DMF, DMSO) forms the 1,3-benzothiazole scaffold. For example:
Functionalization at the 2-Position
The 2-position of the benzothiazole is functionalized via nucleophilic substitution or coupling reactions. In the target compound, this position is linked to the pyrazole ring. A common approach involves:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 2-chloro-6-methoxy-1,3-benzothiazole with hydrazine derivatives to introduce the pyrazole precursor.
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Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, in toluene at 110°C for 12 hours.
Construction of the 3-Methyl-1H-Pyrazole-5-Amine Intermediate
Knorr Pyrazole Synthesis
The pyrazole ring is formed via cyclization of hydrazines with 1,3-diketones. For 3-methyl-1H-pyrazole-5-amine:
N-Substitution with the Benzothiazole Moiety
The pyrazole’s N1 position is substituted with the pre-synthesized benzothiazole group:
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Coupling Reaction : 6-Methoxy-1,3-benzothiazole-2-carbonyl chloride reacts with 3-methyl-1H-pyrazole-5-amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Conditions : 0°C to room temperature, 4 hours, yielding 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (85% yield).
Synthesis of the 1,2-Oxazole-5-Carboxamide Unit
1,2-Oxazole Ring Formation
1,2-Oxazoles are synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or enamines:
Carboxamide Activation
The carboxylic acid group is activated for coupling using:
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Vilsmeier Reagent : Generated in situ from POCl₃ and DMF, enabling efficient activation under mild conditions (0°C, 1 hour).
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Alternative : EDCl/HOBt in THF at room temperature for 12 hours.
Final Coupling of Pyrazole-Benzothiazole and Oxazole Units
Amide Bond Formation
The amine group on the pyrazole-benzothiazole intermediate reacts with the activated oxazole-5-carboxylic acid:
Optimization Challenges
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Solvent Selection : DMF provides higher yields than THF or DCM due to better solubility of intermediates.
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Byproduct Mitigation : Excess EDCl (1.5 equiv) reduces unreacted carboxylic acid but may increase acylurea byproducts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Sequential Cyclization | Benzothiazole → Pyrazole → Oxazole | 78 | 95 | Long reaction times (40+ hours) |
| One-Pot Heterocyclization | Simultaneous ring formation | 65 | 88 | Regioselectivity issues |
| Solid-Phase Synthesis | Resin-bound intermediates | 70 | 90 | High cost of reagents |
Characterization and Validation
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A general approach involves coupling a substituted benzothiazole-pyrazole intermediate with an oxazole-carboxamide moiety. For example:
- Step 1 : React 6-methoxy-1,3-benzothiazol-2-amine with a methyl-substituted pyrazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-benzothiazole core .
- Step 2 : Introduce the oxazole-5-carboxamide group via nucleophilic substitution or amidation, often using coupling agents like POCl₃ or carbodiimides .
- Key Reagents : K₂CO₃, DMF, and POCl₃ are commonly used for cyclization and activation of carboxylic acid intermediates .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer : Structural validation typically employs:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and carboxamide protons (δ ~10–12 ppm) confirm substituent positions .
- IR Spectroscopy : Absorbance bands for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) verify functional groups .
- Elemental Analysis : Experimental vs. calculated C, H, N, S percentages ensure purity (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the final coupling step?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents like DMF or DMSO enhance reactivity of carboxamide intermediates, while THF may reduce side reactions .
- Catalyst Selection : Pd(PPh₃)₄ or CuI catalysts improve cross-coupling efficiency for heterocyclic systems, as shown in analogous pyrazole-oxazole syntheses .
- Temperature Control : Heating to 80–100°C accelerates cyclization but requires monitoring to avoid decomposition (TLC tracking recommended) .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic NMR Studies : Detect rotational barriers in carboxamide groups that cause signal splitting .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable protons (e.g., NH) from aromatic signals .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for benzothiazole-pyrazole analogs .
Q. How do electronic properties of substituents (e.g., methoxy vs. halogen) influence biological activity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) calculates electron-withdrawing/donating effects on the HOMO-LUMO gap, correlating with receptor binding .
- SAR Studies : Compare analogs (e.g., 6-methoxy vs. 6-fluoro benzothiazole) in enzyme inhibition assays to identify critical substituents .
Critical Analysis of Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
